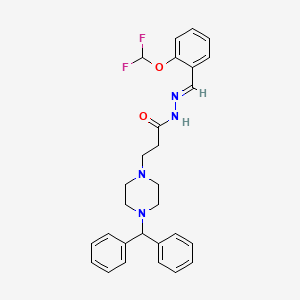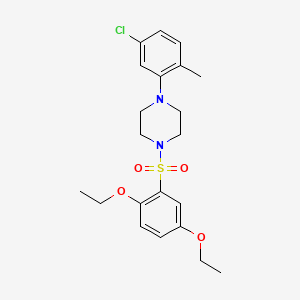
1-(5-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It also acts by reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Some of these effects are:
1. Anti-cancer effects: This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotective effects: This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
3. Cardioprotective effects: This compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine in lab experiments are:
1. It has been extensively studied for its potential therapeutic applications in various diseases.
2. It has been shown to have anti-cancer, neuroprotective, and cardioprotective effects.
3. It is relatively easy to synthesize and purify.
The limitations of using this compound in lab experiments are:
1. Its mechanism of action is not fully understood.
2. Its pharmacokinetics and toxicity profile are not well characterized.
3. Its potential side effects are not well known.
Future Directions
There are several future directions for the research on 1-(5-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine. Some of these directions are:
1. Further studies are needed to understand the mechanism of action of this compound.
2. Studies are needed to characterize the pharmacokinetics and toxicity profile of this compound.
3. Studies are needed to investigate the potential side effects of this compound.
4. Further studies are needed to explore the therapeutic potential of this compound in other diseases.
5. Studies are needed to investigate the potential of this compound as a drug delivery system.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, neuroprotective, and cardioprotective effects. However, its mechanism of action, pharmacokinetics, toxicity profile, and potential side effects are not well characterized. Further studies are needed to explore the therapeutic potential of this compound in other diseases and to investigate its potential as a drug delivery system.
Synthesis Methods
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine involves the reaction of 5-chloro-2-methylbenzene-1-sulfonyl chloride with piperazine in the presence of a base, followed by the reaction with 2,5-diethoxybenzene-1-sulfonyl chloride. The final product is obtained after purification and isolation steps.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. Some of the research applications of this compound are:
1. Cancer: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It acts by inducing cell cycle arrest and apoptosis in cancer cells.
2. Neurological disorders: This compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. It acts by reducing oxidative stress and inflammation in the brain.
3. Cardiovascular diseases: This compound has been shown to have cardioprotective effects in animal models of cardiovascular diseases. It acts by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-27-18-8-9-20(28-5-2)21(15-18)29(25,26)24-12-10-23(11-13-24)19-14-17(22)7-6-16(19)3/h6-9,14-15H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLOTROZKNGADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)
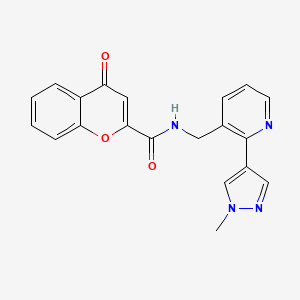

![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)
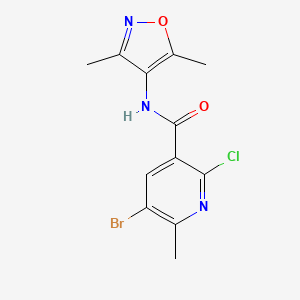
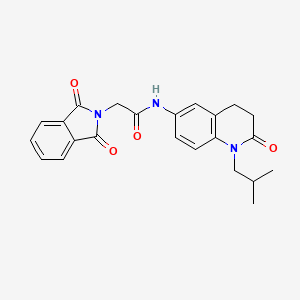
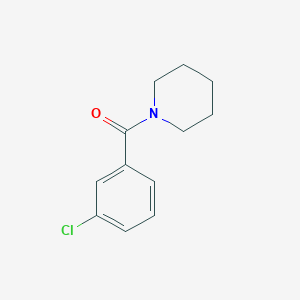
![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)
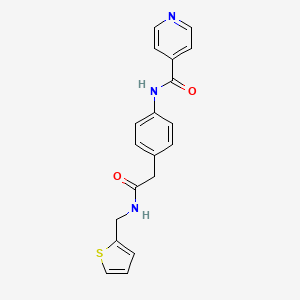
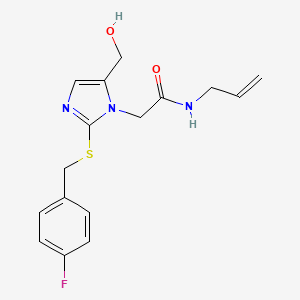
![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)
